(2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone
Overview
Description
(2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C16H16O4 It is a member of the benzophenone family, characterized by the presence of two methoxy groups on each of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and veratrole (1,2-dimethoxybenzene) as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment, often using carbon disulfide (CS2) as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of Friedel-Crafts acylation can be scaled up for industrial purposes. This involves maintaining strict control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
(2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone is not fully understood. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The methoxy groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
- (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
- (2,4-Dimethoxyphenyl)methanol
Uniqueness
(2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone is unique due to the presence of two methoxy groups on each phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzophenone derivatives and may contribute to its specific applications in research and industry .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(3,4-dimethoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-12-6-7-13(15(10-12)21-3)17(18)11-5-8-14(20-2)16(9-11)22-4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOJYUGFAOGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223763 | |
Record name | (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-17-9 | |
Record name | (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4038-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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